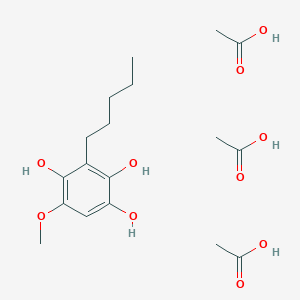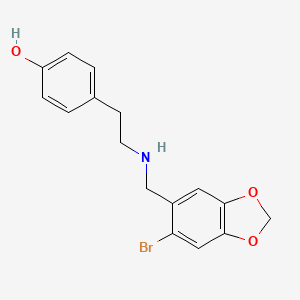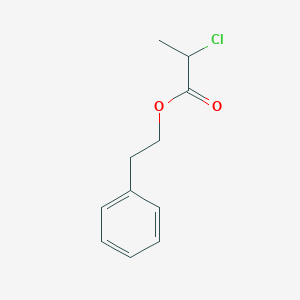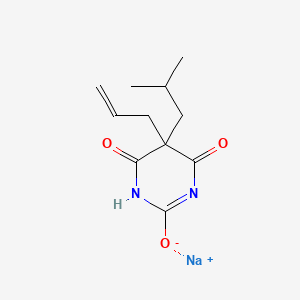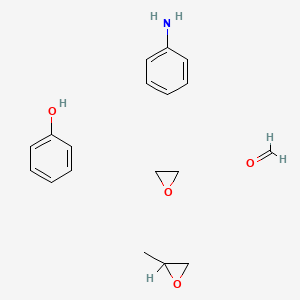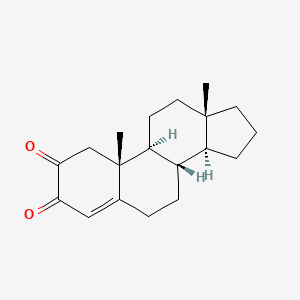
Androst-4-enedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Androst-4-enedione can be synthesized through microbial biotransformation processes. For instance, the biotransformation of dehydroepiandrosterone (DHEA) by microbial species such as Aspergillus and Fusarium can yield androst-4-ene-3,17-dione . The reaction conditions typically involve the use of specific microbial cultures under controlled conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Microbial dehydrogenation involving C-1,2 positions is a significant reaction in steroid biotransformation, catalyzed by enzymes like 3-oxosteroid 1-dehydrogenase . These processes are efficient and economically viable, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Androst-4-enedione undergoes various chemical reactions, including:
Oxidation: Conversion to androstadienedione (ADD) through microbial dehydrogenation.
Reduction: Reduction at the 17-position to produce testosterone.
Hydroxylation: Hydroxylation at different positions, such as C-11α, C-15α, and C-15β.
Common Reagents and Conditions
Common reagents used in these reactions include microbial cultures, oxygen, and specific enzymes like 3-oxosteroid 1-dehydrogenase . The conditions typically involve controlled temperature, pH, and aeration to optimize the biotransformation process.
Major Products
Major products formed from these reactions include testosterone, 11α-hydroxy-androst-4-ene-3,17-dione, and androstadienedione .
Applications De Recherche Scientifique
Androst-4-enedione has several scientific research applications:
Mécanisme D'action
Androst-4-enedione exerts its effects by serving as a precursor to testosterone and estrogens like estrone . It is converted to testosterone through reduction at the 17-position and to estrogens through aromatization . The molecular targets include androgen and estrogen receptors, where it exhibits weak androgenic and estrogenic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Androstenediol (androst-5-ene-3β,17β-diol): Another intermediate in the biosynthesis of testosterone and estrogens.
Testosterone: A potent androgen hormone synthesized from androst-4-enedione.
Estrone: An estrogen synthesized from this compound through aromatization.
Uniqueness
This compound is unique due to its dual role as a precursor to both androgens and estrogens . Its weak androgenic and estrogenic activity distinguishes it from more potent hormones like testosterone and estradiol .
Propriétés
Numéro CAS |
26264-53-9 |
|---|---|
Formule moléculaire |
C19H26O2 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
(8S,9S,10R,13S,14S)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-2,3-dione |
InChI |
InChI=1S/C19H26O2/c1-18-8-3-4-14(18)13-6-5-12-10-16(20)17(21)11-19(12,2)15(13)7-9-18/h10,13-15H,3-9,11H2,1-2H3/t13-,14-,15-,18-,19-/m0/s1 |
Clé InChI |
WHLAPNCGIQVQHM-FLKCQLHMSA-N |
SMILES isomérique |
C[C@@]12CCC[C@H]1[C@@H]3CCC4=CC(=O)C(=O)C[C@@]4([C@H]3CC2)C |
SMILES canonique |
CC12CCCC1C3CCC4=CC(=O)C(=O)CC4(C3CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


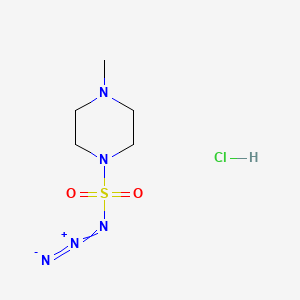
![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)
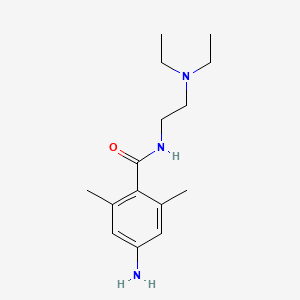
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14695703.png)

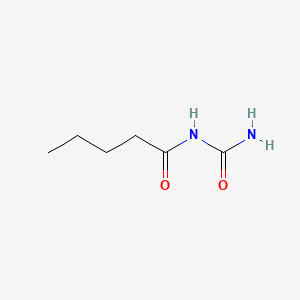
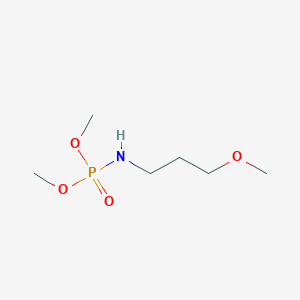

![Phenol, 4-[(4-methylphenyl)methyl]-](/img/structure/B14695713.png)
